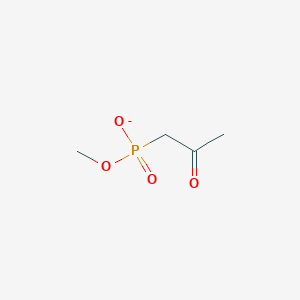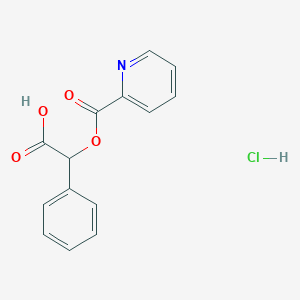![molecular formula C8H16Cl2O2S B14642296 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane CAS No. 52559-89-4](/img/structure/B14642296.png)
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane is an organic compound with the molecular formula C8H16Cl2O2S. This compound is characterized by the presence of chloro, ethoxy, and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base to form 2-(2-chloroethoxy)ethanol. This intermediate is then reacted with 2-chloroethyl sulfide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include 2-(2-hydroxyethoxy)ethanol, 2-(2-aminoethoxy)ethanol, and 2-(2-mercaptoethoxy)ethanol.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and thiols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane involves its ability to undergo nucleophilic substitution reactions. The chloro groups are reactive sites that can be targeted by nucleophiles, leading to the formation of new bonds and the modification of the molecule. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the modification of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-ethoxyethane: Similar in structure but lacks the sulfanyl group.
2-(2-Chloroethoxy)ethanol: Contains a hydroxyl group instead of the sulfanyl group.
1,2-Bis(2-chloroethoxy)ethane: Contains two chloroethoxy groups but no sulfanyl group.
Uniqueness
1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane is unique due to the presence of both chloro and sulfanyl groups, which provide distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
52559-89-4 |
|---|---|
Molekularformel |
C8H16Cl2O2S |
Molekulargewicht |
247.18 g/mol |
IUPAC-Name |
1-(2-chloroethoxy)-2-[2-(2-chloroethoxy)ethylsulfanyl]ethane |
InChI |
InChI=1S/C8H16Cl2O2S/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 |
InChI-Schlüssel |
RVAOLZWUBCOJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSCCOCCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



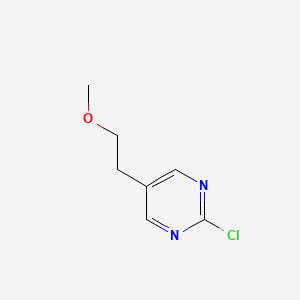
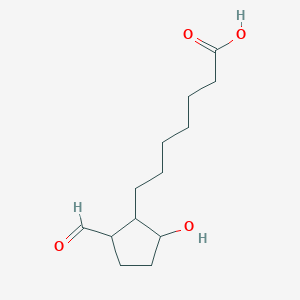

![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
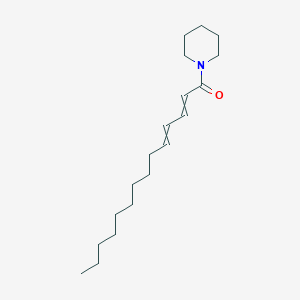
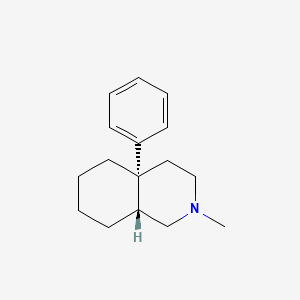
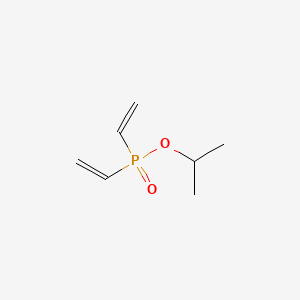
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
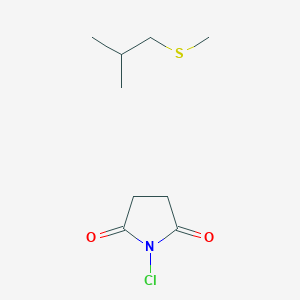
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
